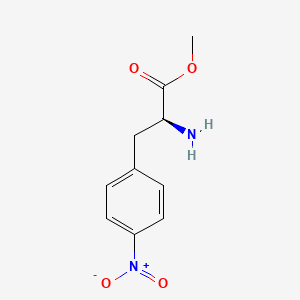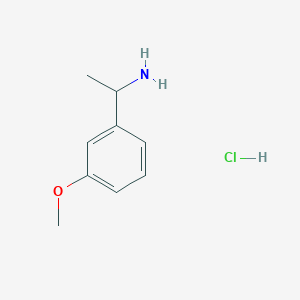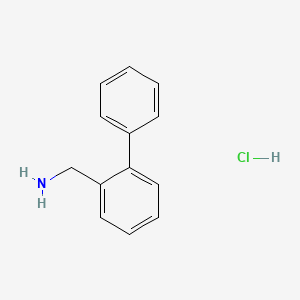
trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane
Descripción general
Descripción
“trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane”, also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a biomass-derived compound . It has the potential to partly substitute petroleum-based aromatic diols during polymerization .
Synthesis Analysis
BHMF can be synthesized by the reaction of hydrogen from biomass-based 5-hydroxymethylfurfural through different reduction routes, including the Cannizzaro reaction, catalytic hydrogenation, and catalytic transfer hydrogenation . A new highly HMF-tolerant strain of Burkholderia contaminans NJPI-15 was isolated, and the biocatalytic reduction of HMF into BHMF using whole cells was reported .Chemical Reactions Analysis
Applications of BHMF as a direct material and intermediate in fabricating polyurethane, self-healing materials, resins, and more, which utilize ring-opening, double-bond addition, and oxidation reactions, are discussed .Aplicaciones Científicas De Investigación
Polymerization and Biomass-Derived Materials
Background: BHMF is derived from biomass-based 5-hydroxymethylfurfural (HMF). As an alternative to petroleum-based aromatic diols, BHMF has gained attention for its eco-friendly and renewable properties.
Synthesis: Researchers have explored different reduction routes to synthesize BHMF, including the Cannizzaro reaction, catalytic hydrogenation, and catalytic transfer hydrogenation .
Applications:- Biomedical Applications : Researchers are exploring BHMF for drug delivery systems and tissue engineering .
Chromatography and Mass Spectrometry
Background: BHMF can be used in chromatography and mass spectrometry applications.
Role: Avantor provides resources for chromatography and mass spectrometry, including measuring apparatus and sample manipulation proteins .
Other Biochemical Applications
Background: BHMF has diverse applications beyond polymerization and analytical techniques.
Availability: Santa Cruz Biotechnology offers BHMF (CAS 87133-52-6) for research purposes .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRYYSSZMQDPLV-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)



![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)








